molecular formula C11H18N2O2 B2765128 (R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 201039-13-6

(R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No.: B2765128
CAS No.: 201039-13-6
M. Wt: 210.277
InChI Key: GSNDDHMLFYORQI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 201039-13-6 . It has a molecular weight of 210.28 . The IUPAC name for this compound is tert-butyl (2R)-2-(cyanomethyl)-1-pyrrolidinecarboxylate .

Physical and Chemical Properties This compound is a liquid at room temperature . It has a boiling point of 327.375°C at 760 mmHg . The compound should be stored at 4°C .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry Applications

  • Enantioselective Nitrile Anion Cyclization : The synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy was demonstrated, offering a practical asymmetric synthesis pathway. This method allows for the efficient production of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, with an overall yield of 71%. Such pyrrolidines are crucial intermediates in the synthesis of various pharmaceuticals (Chung et al., 2005).

Chemical Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : The synthesis and X-ray diffraction studies of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, utilizing iso-butoxycarbonyl chloride (i-BuOCOCl) via mixed anhydride method, were conducted. The compound’s proline ring exhibits an envelope conformation, providing valuable insights into the stereochemistry of similar compounds (Naveen et al., 2007).

Catalysis and Mechanistic Insights

  • CYP450-Mediated Metabolism Studies : Research into the metabolism of CP-533,536, a prostaglandin E2 agonist for bone healing, has revealed insights into the oxidation mechanisms of compounds with tert-butyl groups. CYP2C8 and CYP3A isoforms were found to metabolize the tert-butyl moiety, leading to the formation of various oxidized metabolites. This study offers a deep understanding of how similar compounds might be metabolized in the body, which is crucial for drug development (Prakash et al., 2008).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, which indicates that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

Properties

IUPAC Name

tert-butyl (2R)-2-(cyanomethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNDDHMLFYORQI-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.